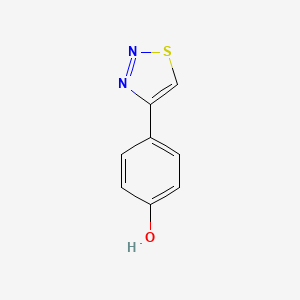

4-(1,2,3-Thiadiazol-4-Yl)Phenol

Descripción

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses well-established systematic nomenclature and identification codes that provide comprehensive structural information. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 4-(thiadiazol-4-yl)phenol, reflecting its structure consisting of a phenol moiety substituted at the para position with a 1,2,3-thiadiazole ring. The Chemical Abstracts Service registry number for this compound is 59834-05-8, which serves as its unique chemical identifier in scientific databases.

The molecular formula is established as C8H6N2OS, indicating a molecular weight of 178.21 grams per mole. This formula represents the presence of eight carbon atoms, six hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom within the molecular structure. The compound also carries the systematic name 4-(4-hydroxyphenyl)-1,2,3-thiadiazole, which emphasizes the hydroxyl substitution on the phenyl ring.

Several alternative nomenclature systems provide additional identification methods for this compound. The Simplified Molecular Input Line Entry System representation is recorded as "Oc1ccc(cc1)c2csnn2", which provides a linear notation describing the molecular connectivity. The International Chemical Identifier string is documented as "InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H", offering another standardized method for chemical identification. The corresponding International Chemical Identifier Key is "WZYGGUZFRLVCJT-UHFFFAOYSA-N", providing a fixed-length condensed digital representation of the molecular structure.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies of this compound and related thiadiazole compounds have provided detailed insights into their three-dimensional molecular conformations and solid-state arrangements. The compound exhibits characteristic geometric parameters that reflect the electronic nature of both the thiadiazole ring and the phenolic substituent. X-ray diffraction studies have demonstrated that the thiadiazole ring maintains planarity, which is essential for maintaining the aromatic character of this five-membered heterocycle.

The molecular geometry reveals specific bond lengths and angles that are consistent with the hybrid aromatic character of the thiadiazole system. Carbon-nitrogen bonds within the thiadiazole ring typically exhibit lengths intermediate between single and double bonds, reflecting the delocalized electronic structure. The carbon-sulfur bond connecting the thiadiazole ring to the phenyl group shows rotational freedom, allowing for conformational flexibility in solution and solid states.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the phenolic hydroxyl group. These hydrogen bonds contribute to the overall crystal packing arrangement and influence the physical properties of the compound. The phenyl ring and thiadiazole ring systems can adopt various dihedral angles depending on the crystallization conditions and intermolecular forces present in the solid state.

Density functional theory calculations have been employed to optimize the molecular geometry and predict structural parameters. These computational studies typically utilize basis sets such as 6-31G(d), 6-311G(d), and 6-311++G(d,p) to achieve accurate geometric predictions. The calculated bond lengths, bond angles, and torsion angles provide theoretical validation for experimental crystallographic observations and help understand the preferred conformational states of the molecule.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations have provided comprehensive insights into the electronic structure and properties of this compound. Density functional theory calculations using the B3LYP functional with various basis sets have been employed to determine the electronic characteristics of this heterocyclic compound. The electronic structure calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the chemical reactivity and electronic properties.

The electronic distribution within the molecule shows significant delocalization across both the thiadiazole ring and the phenyl ring system. The nitrogen and sulfur atoms in the thiadiazole ring contribute lone pair electrons that participate in the aromatic pi-electron system, creating a unique electronic environment that influences the overall molecular properties. The phenolic hydroxyl group introduces additional electronic effects through its electron-donating character, which can influence the electron density distribution throughout the aromatic system.

Computational studies have examined the molecular orbitals to understand the electronic transitions and potential chemical reactivity sites. The frontier molecular orbitals provide information about the compound's potential for electrophilic and nucleophilic reactions, as well as its capacity for electronic excitation processes. These calculations also predict the polarizability and dipole moment of the molecule, which are important for understanding intermolecular interactions and solvent effects.

The total energy calculations performed with different basis sets provide thermodynamic information about the stability of various conformational states. These computational results help predict the most stable molecular conformations and provide insights into the energy barriers for conformational changes. The electronic structure calculations also contribute to understanding the spectroscopic properties by predicting electronic transition energies and oscillator strengths.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed structural confirmation and electronic property information. Nuclear magnetic resonance spectroscopy has been particularly valuable for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing complementary information about the molecular framework.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance (DMSO-d6) | 8.83 | singlet | Thiadiazole ring proton |

| 1H Nuclear Magnetic Resonance (DMSO-d6) | 7.56/7.21 | AA′BB′ pattern | Phenylene protons (4H) |

| 1H Nuclear Magnetic Resonance (DMSO-d6) | 2.16 | singlet | Hydroxyl group proton |

| 13C Nuclear Magnetic Resonance (DMSO-d6) | 161.70/133.80 | - | Thiadiazole ring carbons (C4/C5) |

| 13C Nuclear Magnetic Resonance (DMSO-d6) | 159.11/130.61 | - | Phenylene quaternary carbons |

| 13C Nuclear Magnetic Resonance (DMSO-d6) | 127.80/116.21 | - | Phenylene CH carbons |

The proton nuclear magnetic resonance spectrum shows characteristic signals that confirm the structural assignment. The thiadiazole ring proton appears as a distinctive singlet at 8.83 parts per million in dimethyl sulfoxide-d6, reflecting the deshielded environment created by the electronegative nitrogen and sulfur atoms. The phenyl ring protons exhibit an AA′BB′ coupling pattern at 7.56 and 7.21 parts per million, consistent with para-disubstitution. The phenolic hydroxyl proton appears at 2.16 parts per million as a singlet that can exchange with deuterium in protic solvents.

Infrared spectroscopy has provided valuable information about the functional groups and bonding characteristics present in the molecule. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular structure.

Table 2: Infrared Spectroscopic Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3413 | Hydroxyl group O-H stretch | Strong |

| 3109 | Aromatic C-H stretch | Medium |

| 1597 | Aromatic C=C stretch | Strong |

| 1501 | Aromatic C=C stretch | Medium |

| 1450 | Aromatic C=C stretch | Medium |

| 1411 | Aromatic C=C stretch | Medium |

| 1278 | C-O stretch | Medium |

| 1073 | C-N stretch | Medium |

| 927 | Thiadiazole ring vibration | Medium |

The hydroxyl group produces a strong absorption band at 3413 cm⁻¹, characteristic of the O-H stretching vibration in phenolic compounds. Aromatic C-H stretching vibrations appear at 3109 cm⁻¹, while the aromatic C=C stretching vibrations manifest as multiple bands between 1597 and 1411 cm⁻¹. The thiadiazole ring contributes specific vibrational modes, including a characteristic band at 927 cm⁻¹ that is diagnostic for this heterocyclic system.

Mass spectrometry analysis has confirmed the molecular weight and provided fragmentation information. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of 178.21 grams per mole with 100% relative intensity. This base peak confirms the molecular formula and indicates high stability of the molecular ion under electron ionization conditions.

Table 3: Mass Spectrometry Adduct Data

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 179.02736 | 133.1 |

| [M+Na]⁺ | 201.00930 | 143.7 |

| [M-H]⁻ | 177.01280 | 137.0 |

| [M+NH₄]⁺ | 196.05390 | 152.5 |

| [M+K]⁺ | 216.98324 | 140.0 |

Additional mass spectrometry data includes predicted collision cross sections for various adduct ions, which provide information about the three-dimensional shape and size of the molecule in the gas phase. These values are particularly useful for ion mobility spectrometry applications and help distinguish this compound from structural isomers or closely related molecules.

Ultraviolet-visible spectroscopy studies of related thiadiazole compounds have demonstrated characteristic absorption patterns that reflect the electronic structure of the aromatic heterocyclic system. The absorption spectra typically show bands in the ultraviolet region corresponding to π-π* transitions within the aromatic rings, as well as n-π* transitions involving the nitrogen lone pairs. Molar absorption coefficients for similar thiadiazole-containing compounds range from approximately 25,000 to 30,000 M⁻¹cm⁻¹, indicating strong electronic transitions and significant conjugation within the molecular framework.

Propiedades

IUPAC Name |

4-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGGUZFRLVCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383859 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-05-8 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Precursors to Form the 1,2,3-Thiadiazole Ring

The core step in synthesizing 4-(1,2,3-thiadiazol-4-yl)phenol is the construction of the 1,2,3-thiadiazole heterocycle. This is typically achieved by cyclization reactions involving hydrazine derivatives, thiosemicarbazides, or related sulfur- and nitrogen-containing precursors.

General Cyclization Method:

A common approach involves reacting hydrazinecarbodithioic acid or thiosemicarbazide with 2-hydroxybenzaldehyde or related phenol derivatives under reflux in ethanol or other suitable solvents. The reaction proceeds via condensation to form an intermediate hydrazone, followed by cyclization to yield the thiadiazole ring fused to the phenol group. Acidic or neutral conditions are often employed, sometimes with acetic acid as a catalyst, and refluxing for several hours ensures completion.Example Procedure:

Hydrazinecarbodithioic acid reacts with 2-hydroxybenzaldehyde in refluxing ethanol and acetic acid to form an intermediate, which upon cyclization in dry benzene yields this compound.

Oxidative Cyclization Using Thiosemicarbazide and Aldehydes

Another method involves the oxidative cyclization of aldehydes with thiosemicarbazide in the presence of oxidants such as tert-butyl hydroperoxide (TBHP) in ethanol-water mixtures at room temperature. This green chemistry approach yields 2-amino-1,3,4-thiadiazole derivatives, which can be further modified to obtain the target compound.

Formation via N-Tosylhydrazone Intermediates

A more advanced synthetic route involves the formation of N-tosylhydrazones from acetophenone derivatives, followed by reaction with sulfur and oxidants in polar aprotic solvents like dimethylacetamide (DMAC) under air at elevated temperatures (around 100 °C). This method efficiently produces 4-aryl-1,2,3-thiadiazoles, including phenol-substituted derivatives.

Industrial Production Methods

Industrial synthesis generally adapts laboratory methods with optimizations for scale, yield, and purity:

- Use of continuous flow reactors to improve reaction control and scalability.

- Employment of catalysts such as copper salts or iron-based catalysts to enhance cyclization efficiency.

- Optimization of solvent systems and reaction times to reduce waste and energy consumption.

- Purification techniques including recrystallization and chromatographic methods to ensure product quality.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Green Chemistry Approach: The use of tert-butyl hydroperoxide as an oxidant in ethanol-water mixtures allows mild and environmentally friendly synthesis of 2-amino-1,3,4-thiadiazoles, which can be precursors to this compound derivatives.

Catalyst-Assisted Cyclization: Copper(II) acetate and ligands such as Xantphos have been employed to catalyze the formation of 1,2,3-thiadiazole rings from N-tosylhydrazones, improving yields and selectivity.

Reflux and Cyclization Conditions: Refluxing hydrazine derivatives with phenolic aldehydes in ethanol or methanol, sometimes with acetic acid, is a common and reliable method to obtain the target compound or its analogs.

Industrial Scale-Up Considerations: Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is critical for industrial production to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,3-Thiadiazol-4-Yl)Phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted phenol derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

4-(1,2,3-Thiadiazol-4-Yl)Phenol serves as an essential building block in the synthesis of more complex organic molecules. Its thiadiazole and phenolic components contribute to the formation of various derivatives with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties

Research has highlighted the compound's antimicrobial activities, particularly against fungal pathogens. For instance, derivatives of thiadiazole have demonstrated significant antifungal effects against Candida species. The mechanism involves disruption of cell wall integrity, leading to cell lysis without affecting human cell viability .

Anticancer Potential

Studies indicate that this compound exhibits anticancer properties by modulating cellular pathways associated with apoptosis and oxidative stress response. This modulation can lead to altered gene expression that favors cancer cell death while sparing healthy cells .

Medical Applications

Enzyme Inhibition

The compound has been shown to inhibit β-glucuronidase, an enzyme critical in various metabolic processes. This inhibition can affect drug metabolism and detoxification pathways, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.

Therapeutic Development

Due to its unique structural features, this compound is being explored for potential therapeutic applications in treating infections and cancer. Its low toxicity profile in human cells enhances its appeal as a candidate for drug development .

Industrial Applications

Material Science

In industry, this compound is utilized in developing new materials such as polymers and dyes. Its chemical properties allow for enhanced performance characteristics in these applications .

Antifungal Activity Study

A study conducted on the antifungal properties of 5-substituted derivatives of thiadiazole revealed that 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) exhibited potent antifungal activity against resistant Candida strains. The study highlighted the compound's ability to disrupt cell wall biogenesis without affecting human dermal fibroblasts .

Anticancer Mechanism Investigation

Research focusing on the anticancer effects of this compound indicated that it could induce apoptosis in cancer cells through the modulation of key signaling pathways. The findings suggest that this compound could be developed into a therapeutic agent for specific types of cancer .

Mecanismo De Acción

The mechanism of action of 4-(1,2,3-Thiadiazol-4-Yl)Phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the thiadiazole ring can participate in electron transfer reactions. These interactions can affect cellular pathways and lead to various biological effects .

Comparación Con Compuestos Similares

Structural Analogs: Compounds I, II, and III

Three synthetic 1,2,3-thiadiazole derivatives were studied for their phytotoxic effects on lentils (Lens culinaris Medik) :

| Compound | Structure | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| I | 4-(1,2,3-Thiadiazol-4-yl)Phenol | 178.19 | Single phenol-thiadiazole | Moderate inhibition of seed germination (20–30%) and ROS accumulation |

| II | 1,3-Bis[4-(1,2,3-thiadiazol-4-yl)phenoxy]propane | 408.43 | Two phenol-thiadiazole units linked by propane | Higher phytotoxicity (40–50% germination inhibition) and oxidative damage |

| III | Penta-substituted benzene with thiadiazole-phenoxymethyl groups | 1012.96 | Five phenol-thiadiazole branches | Most potent: >70% growth suppression, severe ROS induction, and protein/carbohydrate depletion |

Key Findings :

- Increasing molecular complexity (I → III) correlates with enhanced phytotoxicity due to multi-site interactions with plant enzymes or receptors .

- Compound III’s bulky structure likely disrupts membrane integrity and metabolic pathways more effectively than simpler analogs.

Benzoic Acid Derivative: 4-(1,2,3-Thiadiazol-4-yl)Benzoic Acid

Replacing the phenol group with a carboxylic acid (CAS: 187999-31-1) alters solubility and acidity (pKa ~4.5 vs. ~10 for phenol). This derivative is used in drug design for improved hydrogen bonding with target proteins, though its biological data remain underexplored .

1,3,4-Thiadiazole Isomers

1,3,4-Thiadiazole derivatives (e.g., 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities . Key differences include:

- Biological Targets : These isomers are less studied in plant physiology but widely used in antimicrobial and anticancer contexts .

Ether-Modified Derivatives: DX-03-10

DX-03-10 (4-(2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole) incorporates a trifluoromethyl-benzyl ether group, increasing lipophilicity (logP ~3.5 vs. ~1.8 for Compound I). This modification enhances blood-brain barrier penetration, making it a candidate for anti-tumor applications .

Complex HSP90 Inhibitors

Compounds like 6-(5-aryl-1,2,3-thiadiazol-4-yl)-(4-benzyl)benzene-1,3-diols feature additional diol and benzyl groups. These structural extensions improve binding to HSP90’s ATP-binding pocket, with IC50 values in the nanomolar range .

Actividad Biológica

4-(1,2,3-Thiadiazol-4-Yl)Phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its thiadiazole and phenolic moieties, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. The unique structural features of this compound suggest diverse interactions with biological systems, making it a subject of ongoing research.

Chemical Structure

The chemical formula for this compound is C₈H₆N₂OS. The structure includes a thiadiazole ring attached to a phenolic group, which may facilitate intramolecular hydrogen bonding and influence its biological activity. This compound is primarily used as a building block in the synthesis of more complex molecules in medicinal chemistry.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Notably, compounds containing the thiadiazole ring have shown promising activity against various cancer cell lines. For example, certain derivatives have demonstrated inhibition of cell proliferation in breast cancer (MCF-7), lung cancer (A549), and other tumor types .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.28 | Induction of apoptosis |

| Compound B | A549 | 4.27 | FAK inhibition |

| Compound C | HL-60 | Not specified | Caspase activation |

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various enzymes and proteins involved in cellular signaling pathways. For instance, it has been reported to inhibit β-glucuronidase, an enzyme linked to glucuronic acid metabolism. Additionally, studies suggest that thiadiazole derivatives may induce oxidative stress responses and modulate gene expression related to cell survival and apoptosis .

Case Studies

In a study exploring the anticancer potential of thiadiazole derivatives, researchers synthesized several compounds and evaluated their effects on human cancer cell lines using MTT assays. The results indicated that certain derivatives significantly inhibited cell viability without affecting normal cells . This highlights the potential therapeutic applications of thiadiazole-containing compounds in oncology.

Q & A

Q. Basic Research Focus

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for phenol and thiadiazole rings) and hydroxyl protons (δ ~5–6 ppm, broad singlet). For example, in derivative 6a (), the phenolic -OH appears as a singlet at δ 6.53 ppm.

- 13C NMR : Thiadiazole carbons resonate at δ 149–155 ppm, while phenolic carbons appear at δ 115–130 ppm.

- IR : The hydroxyl stretch (ν ~3280 cm⁻¹) and thiadiazole C=N/C-S stretches (ν 1450–1600 cm⁻¹) confirm functional groups .

Advanced Consideration : For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals. uses DEPT-135 to distinguish CH₂ and CH₃ groups in cycloalkyl substituents .

What strategies improve yield in thiadiazole ring formation during synthesis?

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps, while acetonitrile minimizes side reactions ().

- Temperature Control : Room-temperature reactions (e.g., 20–25°C) reduce thermal decomposition, as seen in for triazole-thiadiazole hybrids.

- Catalysis : Using Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerates ring closure. achieved 52% yield for cyclobutyl derivatives via optimized stoichiometry .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. notes hazards like respiratory irritation and aquatic toxicity .

How can researchers assess the potential of this compound derivatives as Hsp90 inhibitors?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Introduce cyclic alkyl groups (e.g., cyclopentyl) to enhance hydrophobic interactions with Hsp90’s ATP-binding pocket. demonstrates isoform specificity via steric hindrance from cyclobutylmethyl groups .

- In Vitro Assays : Use fluorescence polarization (FP) assays to measure competitive binding against radiolabeled geldanamycin.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, as shown in for compound 6a .

What analytical techniques resolve contradictions in spectral data for thiadiazole derivatives?

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., reports [M+H]+ = 369.1267 for C20H21N2O3S).

- X-ray Crystallography : Definitive structural confirmation, especially for polymorphic forms.

- Cross-Validation : Compare experimental and computed NMR shifts (e.g., using ACD/Labs or Gaussian) to identify misassignments .

How do substituents on the thiadiazole ring influence electronic properties?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

- Electron-Donating Groups (EDGs) : Methoxy groups stabilize the ring but may reduce binding affinity in biological targets. shows 4-methoxyphenyl derivatives exhibit moderate Hsp90 inhibition compared to halogens .

What are best practices for scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process Optimization : Use flow chemistry for exothermic reactions (e.g., cyclizations) to improve heat dissipation.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches. achieved >95% purity via gradient elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.